Hexadecanal

Bioremediation Synthetic Biology Transcriptional Regulation

Hexadecanal is a saturated 16-carbon fatty aldehyde critical for chain-length-sensitive research workflows where ±2 carbon homologs cause 5- to 10-fold enzymatic rate shifts and 6-fold affinity differences. • Substituting with C14 or C18 aldehydes risks invalidating kinetic assays and behavioral studies. • As the optimal ADO substrate, it delivers 1.5-2× higher activity than octadecanal for enzyme benchmarking. • Only hexadecanal reproduces the validated sex-specific human aggression modulation (19% increase in women; 18.5% decrease in men). Procure high-purity hexadecanal to ensure assay reproducibility and physiological relevance.

Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
CAS No. 629-80-1
Cat. No. B134135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecanal
CAS629-80-1
SynonymsPalmitaldehyde;  1-Hexadecanal;  Hexadecanaldehyde;  Hexadecylaldehyde;  n-Hexadecan-1-al;  n-Hexadecanal; 
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=O
InChIInChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3
InChIKeyNIOYUNMRJMEDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecanal Specifications & Baseline Properties


Hexadecanal (Palmitaldehyde; C₁₆H₃₂O; MW 240.43) is a saturated, long-chain fatty aldehyde characterized by a 16-carbon aliphatic backbone with a terminal aldehyde group [1]. It belongs to the class of fatty aldehydes—organic compounds consisting of an aldehyde functional group appended to a hydrocarbon chain of at least 12 carbon atoms [2]. Hexadecanal exists as a white crystalline solid at room temperature, exhibiting a melting point of 36–38 °C, a boiling point of 297.8 °C at 760 mmHg, and a calculated density of 0.829 g/cm³ . It is practically insoluble in water but freely soluble in organic solvents such as ethanol and chloroform . This compound serves as an analytical standard and biochemical reagent across lipidomics, enzymology, chemical ecology, and behavioral neuroscience research workflows.

1 Analytical standard for lipidomics and enzymology research workflows
2 Biochemical probe for behavioral neuroscience and chemical ecology studies
3 Long-chain fatty aldehyde reference for analytical method development

Hexadecanal Specificity: Why Analogs Fail


Hexadecanal cannot be indiscriminately replaced by close chain-length homologs such as tetradecanal (C14) or octadecanal (C18) without significant risk of altering experimental outcomes or process performance. The functional activity of fatty aldehydes in biological and chemical systems is exquisitely sensitive to carbon chain length; even a ±2 carbon difference in chain length can result in 5- to 10-fold changes in enzymatic conversion rates [1], nearly 6-fold differences in ligand binding affinity [2], and fundamentally divergent behavioral or ecological effects [3]. Generic substitution of hexadecanal with a cheaper, off-the-shelf analog of differing chain length risks invalidating critical research findings, compromising assay reproducibility, and misrepresenting natural biological signaling pathways. The quantitative evidence presented below delineates the precise, chain-length-dependent performance differentials that define hexadecanal's distinct value proposition for scientific procurement.

Chain length Close homologs (C14, C18) may shift enzymatic conversion rates, potentially altering biocatalytic assay reproducibility.
Binding Ligand affinity differences between chain lengths can impact biosensor and regulatory circuit response, requiring careful analog validation.
Signaling Behavioral and ecological signaling outcomes may be chain-length specific; direct substitution in neuroethology research is not advised without verification.

Hexadecanal Comparator Evidence


LcaR Binding Affinity vs Tetradecanal

Hexadecanal demonstrates a 5.8-fold higher binding affinity for the LcaR transcriptional regulator from Pseudomonas aeruginosa compared to its C14 analog tetradecanal. LcaR is a key regulatory switch governing alkane degradation operons. In a fluorescence polarization-based ligand binding assay, hexadecanal exhibited an IC₅₀ value of 0.68 ± 0.21 µg/mL, whereas tetradecanal required a 5.8-fold higher concentration of 3.96 ± 0.59 µg/mL to displace LcaR from its cognate DNA [1]. This marked differential indicates that hexadecanal is the preferred endogenous ligand for this regulatory protein. [1]

LcaR binding affinity vs tetradecanal
Head-to-head
Hexadecanal IC₅₀ 0.68 µg/mL vs Tetradecanal 3.96 µg/mL
5.8-fold lower IC₅₀ for hexadecanal
Supports LcaR-based assay development; chain-length specificity may influence biosensor performance.
Fluorescence polarization; n=3
Bioremediation Synthetic Biology Transcriptional Regulation Biosensor Engineering

ADO Substrate Turnover Comparison

In direct enzyme kinetic comparisons using recombinant aldehyde-deformylating oxygenase (ADO)—a key enzyme in microbial alkane biosynthesis—hexadecanal (C16) serves as a substantially more efficient substrate than either the shorter tetradecanal (C14) or the longer octadecanal (C18). ADO specific activity with hexadecanal was observed to be approximately 1.5- to 2-fold higher than that with octadecanal and tetradecanal when measured under identical conditions (200 µM substrate concentration, NADPH/FNR/Fd cofactor system) [1]. This chain-length optimum at C16 has direct implications for engineering alkane-producing microbial strains. [1]

ADO substrate turnover
Head-to-head
Hexadecanal: ~1.5–2× higher ADO specific activity relative to C14 and C18 analogs
Reported chain-length optimum at C16 may support ADO biocatalyst characterization.
200 µM substrate; NADPH/FNR/Fd system
Biofuel Production Enzymology Aldehyde Metabolism Biocatalysis

CYP52A3 Catalytic Efficiency vs 1-Hexadecanol

In the sequential oxidation of n-hexadecane to α,ω-dioic acids catalyzed by the yeast cytochrome P450 52A3 monooxygenase system, hexadecanal exhibits a markedly superior catalytic turnover rate compared to its reduced alcohol counterpart, 1-hexadecanol. Kinetic studies of individual sequential reactions revealed Vmax values for the conversion of hexadecane, 1-hexadecanol, and hexadecanal of 27 min⁻¹, 23 min⁻¹, and 69 min⁻¹, respectively [1]. This represents a 3-fold higher Vmax for hexadecanal over 1-hexadecanol and a 2.6-fold increase over the initial alkane substrate. The high Vmax for hexadecanal indicates it is a highly favorable intermediate in the pathway, rapidly turned over to downstream products. [1]

CYP52A3 catalytic efficiency
Head-to-head
Vmax 69 min⁻¹ (hexadecanal) vs 23 min⁻¹ (1-hexadecanol)
Higher turnover intermediate may influence biocatalytic cascade design.
Reconstituted CYP52A3; GC-MS product ID
Biocatalysis Cytochrome P450 Metabolic Engineering Alkane Hydroxylation

Sex-Specific Aggression Modulation vs Tetradecanal

Hexadecanal (HEX) elicits a marked, sex-dependent dissociation in human aggressive behavior that is not observed with structurally related fatty aldehydes such as tetradecanal. In a double-blind, placebo-controlled study using a validated Taylor Aggression Paradigm, inhalation of subliminal HEX resulted in a 19% increase in aggressive behavior among women but an 18.5% decrease among men [1]. This bidirectional effect was accompanied by sex-specific modulation of functional connectivity between the left angular gyrus and a network comprising the amygdala, temporal pole, and orbitofrontal cortex, as measured by fMRI [1]. Importantly, control experiments confirmed that other aldehydes (including tetradecanal) do not replicate this sexually dimorphic response, indicating that the effect is specific to the C16 chain-length aldehyde [2]. [1][2]

Sex-specific aggression modulation
Class-level
Women: +19% aggression; Men: −18.5% decrease
Tetradecanal: no significant effect
Reported sex-specific modulation context may support behavioral neuroscience research; comparator aldehydes did not replicate this pattern.
Double-blind, placebo-controlled; n=127; fMRI
Behavioral Neuroscience Chemical Ecology Social Chemosignaling Translational Research

Hexadecanal Application Scenarios


LcaR Biosensor Engineering

Hexadecanal is the ligand of choice for developing high-sensitivity biosensors based on the LcaR regulatory circuit from Pseudomonas aeruginosa. Its 5.8-fold higher affinity (IC₅₀ 0.68 µg/mL) relative to tetradecanal [1] enables lower detection limits and more precise dose–response curves in bioremediation monitoring systems. Researchers should procure hexadecanal as the calibration standard and experimental inducer to faithfully recapitulate native alkane sensing dynamics and optimize synthetic biology circuits for pollutant degradation.

ADO Enzyme Characterization for Alkane Biosynthesis

For enzymologists and metabolic engineers working on microbial alkane production platforms (e.g., ADO-based systems), hexadecanal is the critical substrate standard for benchmarking enzyme performance. As the optimal chain-length substrate for ADO, yielding 1.5–2× higher specific activity than octadecanal or tetradecanal [2], hexadecanal enables accurate determination of Vmax and kcat values. Procurement of high-purity hexadecanal is essential for reproducible kinetic assays and for validating engineered ADO variants intended for industrial biofuel applications.

P450 Cascade for Dioic Acid Production

Hexadecanal is the rate-enhancing intermediate in the CYP52A3-catalyzed terminal oxidation of alkanes to dicarboxylic acids. With a Vmax of 69 min⁻¹—3-fold greater than that of 1-hexadecanol and 2.6-fold greater than hexadecane [3]—hexadecanal is the preferred substrate for studying the oxygenation cascade and for optimizing biocatalytic reactor performance. Procuring hexadecanal as the starting material for downstream oxidation steps (rather than the alcohol) can significantly increase overall process flux and should be considered in industrial biotransformation workflows.

Sex-Specific Social Chemosignaling Model

Hexadecanal is the only fatty aldehyde with validated, quantitative sex-specific effects on human aggression (19% increase in women; 18.5% decrease in men) [4]. This unique neurobiological phenotype cannot be replicated with tetradecanal or other chain-length analogs. Researchers investigating the neural circuitry of social chemosignaling, autism spectrum disorder-related olfactory processing, or the evolutionary biology of parent–infant communication must use authentic hexadecanal as the experimental stimulus to ensure results are physiologically relevant and reproducible. Substitution with any other aldehyde will invalidate comparisons to published findings and compromise the translational validity of the research.

Application
Selection Property
Validation Focus
LcaR biosensor and regulatory circuit studies
Ligand binding affinity and chain-length specificity
Dose-response linearity and alkane sensing fidelity
ADO enzyme benchmarking for alkane biosynthesis
Substrate chain-length preference and catalytic efficiency
Kinetic parameters and product yield consistency
P450 cascade for dicarboxylic acid biotransformation
Intermediate turnover rate in terminal oxidation
Process throughput and product distribution profile
Sex-specific social chemosignaling in behavioral neuroscience
Sex-dependent aggression modulation profile
Neural circuitry and behavioral endpoint reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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